The Indene Molecule: A Comprehensive Technical Guide for Scientific Professionals
The Indene Molecule: A Comprehensive Technical Guide for Scientific Professionals
Introduction
Indene (C₉H₈) is a polycyclic aromatic hydrocarbon of significant interest in both industrial and academic settings.[1] Comprising a benzene ring fused to a cyclopentene ring, this bicyclic framework imparts a unique combination of aromaticity and reactivity that makes it a valuable precursor in organic synthesis and materials science.[2][3] Historically derived from coal tar, indene's utility extends from the production of thermoplastic resins to its role as a foundational scaffold in the development of novel therapeutics.[4][5][6]
This guide provides an in-depth exploration of the fundamental properties of the indene molecule. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, we will delve into its synthesis, applications in medicinal chemistry, and essential safety considerations, providing a comprehensive resource for those working with this versatile molecule.
Molecular Structure and Aromaticity
Indene's structure, a fusion of a six-membered aromatic ring and a five-membered non-aromatic ring, is the cornerstone of its distinct chemical behavior.[1][2] The molecule is planar, a feature that facilitates π-electron delocalization within the benzene portion of the structure.
Caption: Molecular Structure of 1H-Indene.
The aromaticity of indene is primarily confined to the benzene ring.[7] While the entire molecule is a conjugated system, the cyclopentene portion disrupts the continuous cycle of p-orbitals necessary to fulfill Hückel's rule for aromaticity across the entire bicyclic system. The benzene ring contains 6 π-electrons, satisfying the (4n+2) criteria for aromaticity. The double bond in the five-membered ring does not participate in this aromatic system.[7]
A key feature of indene's chemistry is the acidity of the methylene protons (at the C1 position), with a pKa of approximately 20.1 in DMSO.[1][8] This acidity is significantly higher than that of a typical alkane due to the stability of the resulting conjugate base, the indenyl anion. Deprotonation at the C1 position results in a planar, cyclic, conjugated system with 10 π-electrons, which satisfies Hückel's rule (4n+2, where n=2) and confers aromaticity to the entire bicyclic anion. This facile formation of the aromatic indenyl anion is a driving force for many of indene's reactions.
Physical and Chemical Properties
Indene is a colorless to pale yellow liquid under standard conditions.[2][4] It is insoluble in water but soluble in most common organic solvents like ethanol and ether.[3][4][9]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ | [1][2] |
| Molar Mass | 116.16 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [2][3][4] |
| Melting Point | -1.8 to -2 °C (28.8 to 29 °F) | [1][4][10] |
| Boiling Point | 181-182 °C (358-359 °F) | [1][2][4] |
| Density | ~0.997 g/mL at 20-25 °C | [1][2][4] |
| Flash Point | 78.3 °C (173 °F) | [1][10] |
| Water Solubility | Insoluble | [1][4][10] |
| Acidity (pKa) | 20.1 (in DMSO) | [1][8] |
Spectroscopic Profile
The structural features of indene give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum of indene is complex due to spin-spin coupling between the protons. The aromatic protons typically appear in the range of 7.0-7.5 ppm. The vinyl protons of the cyclopentene ring resonate at around 6.5-7.0 ppm, while the allylic methylene protons at the C1 position are observed further upfield, typically around 3.3 ppm.[11]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons resonate in the typical downfield region for aromatic compounds, while the sp² carbons of the double bond in the five-membered ring and the sp³ carbon of the methylene group have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum of indene exhibits characteristic absorption bands. These include C-H stretching vibrations for the aromatic and vinyl protons above 3000 cm⁻¹, and for the aliphatic methylene group just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C=C stretch of the cyclopentene ring is also present in this region.[12][13]
-
UV-Vis Spectroscopy: In methanol solution, indene displays UV absorption, though it is weak above 300 nm with no significant absorbance above 310 nm.[4][14]
Chemical Reactivity and Key Reactions
The reactivity of indene is dictated by the interplay between its aromatic benzene ring and the reactive cyclopentene portion.[2]
Caption: Major reaction pathways of the indene molecule.
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Polymerization: Indene readily undergoes polymerization, particularly in the presence of acid catalysts like sulfuric acid or aluminum chloride.[2][4] This property is central to its primary industrial application: the production of coumarone-indene resins, which are widely used in paints, coatings, adhesives, and varnishes.[2][5]
-
Diels-Alder Reactions: The conjugated double bond system within the five-membered ring allows indene to act as a diene in Diels-Alder cycloadditions.[2][9] This reactivity is fundamental for the synthesis of more complex polycyclic molecules.[2]
-
Oxidation: Oxidation of indene with strong oxidizing agents like acid dichromate cleaves the five-membered ring to yield homophthalic acid (o-carboxylphenylacetic acid).[1]
-
Formation of Indenyl Ligands: As previously mentioned, the acidity of the methylene protons allows for easy deprotonation by strong bases, such as organolithium reagents, to form the indenyl anion.[1] This anion is an important ligand in organometallic chemistry, forming stable transition metal indenyl complexes.[1]
-
Condensation Reactions: Indene can condense with aldehydes or ketones in the presence of a base to form highly colored compounds known as benzofulvenes.[1]
Synthesis of Indene
The primary industrial source of indene is the fractional distillation of coal tar, from which it is obtained in a specific boiling fraction.[4][6] For laboratory and fine chemical production, various synthetic methods have been developed to create indene and its derivatives.
A general workflow for a laboratory-scale synthesis might involve the cyclization of a suitable precursor. For example, one-pot processes have been developed for the synthesis of indene from 1-indanone through a tandem catalysis approach.[15]
Caption: A representative one-pot synthesis of indene from 1-indanone.
Other synthetic strategies include the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes and palladium-catalyzed intramolecular C-H alkylation of arenes.[16][17] The choice of synthetic route often depends on the desired substitution pattern on the indene core.
Role in Medicinal Chemistry and Drug Development
The rigid, bicyclic structure of indene serves as a valuable scaffold in medicinal chemistry.[1][18] Substituted indenes and their reduced counterparts, indanes, are important structural motifs found in numerous biologically active molecules and approved pharmaceuticals.[1]
-
Privileged Scaffold: The indene/indane framework is considered a "privileged structure" due to its ability to bind to multiple, diverse biological targets. This allows for the development of compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and neuroprotective effects.[18]
-
Examples in Pharmaceuticals: A well-known example is Sulindac, a non-steroidal anti-inflammatory drug (NSAID) that features an indene core.[1] The antiviral drug Indinavir, used to treat HIV/AIDS, is an example of a therapeutic agent based on the related indane scaffold.[18]
-
Modern Drug Discovery: Contemporary research continues to explore indene derivatives for various therapeutic applications. For instance, novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties.[19] The versatility of the indene structure allows for systematic modifications to optimize binding affinity and pharmacological properties, making it a cornerstone for the rational design of new drug candidates.[18][20]
Safety and Handling
Indene is a combustible liquid and presents several health hazards.[4][10] It is crucial for professionals handling this chemical to be aware of its toxicological profile and to implement appropriate safety measures.
-
Hazards: Indene is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[21][22] In animal studies, exposure has been linked to potential damage to the liver, kidneys, and spleen.[21][23] Aspiration of liquid indene can cause chemical pneumonitis.[21] The molecule is also known to polymerize and oxidize upon standing in air, a reaction that can be accelerated by heat, acids, and catalysts.[4][10]
-
Precautions: When working with indene, it is essential to use adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure.[24] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn to prevent skin and eye contact.[24][25] Indene should be stored in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[24]
Conclusion
The indene molecule, with its unique fusion of aromatic and non-aromatic rings, possesses a rich and diverse chemistry. Its fundamental properties, from its electronic structure and reactivity to its spectroscopic characteristics, make it a molecule of enduring interest. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is paramount for leveraging indene's potential as a versatile building block in the synthesis of advanced materials, complex organic molecules, and innovative therapeutics. Its continued exploration promises to unlock new applications and further solidify its importance in the chemical sciences.
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